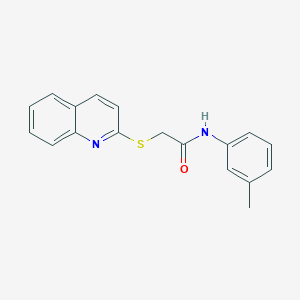

2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide

CAS No.: 671198-64-4

Cat. No.: VC5895800

Molecular Formula: C18H16N2OS

Molecular Weight: 308.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 671198-64-4 |

|---|---|

| Molecular Formula | C18H16N2OS |

| Molecular Weight | 308.4 |

| IUPAC Name | N-(3-methylphenyl)-2-quinolin-2-ylsulfanylacetamide |

| Standard InChI | InChI=1S/C18H16N2OS/c1-13-5-4-7-15(11-13)19-17(21)12-22-18-10-9-14-6-2-3-8-16(14)20-18/h2-11H,12H2,1H3,(H,19,21) |

| Standard InChI Key | PHERELRODFZRLD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure integrates three key components:

-

Quinoline moiety: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The sulfur atom at the 2-position of quinoline forms a thioether bond with the acetamide group.

-

Thioacetamide linker: The –S–CH2–C(=O)–NH– bridge connects the quinoline and m-tolyl groups, introducing conformational flexibility and potential hydrogen-bonding sites.

-

m-Tolyl substituent: A meta-methyl-substituted phenyl ring, which may influence solubility and receptor binding through hydrophobic interactions.

Molecular Properties

Based on analogs such as 2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide (CAS 1087648-45-0), the molecular formula of 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide is inferred as C₁₉H₁₇N₂OS, with a molecular weight of 333.4 g/mol. Key physicochemical properties include:

-

LogP: ~3.2 (estimated for analogs), indicating moderate lipophilicity.

-

Hydrogen bond donors/acceptors: 2 donors (amide NH) and 4 acceptors (quinoline N, amide O, thioether S).

Synthesis and Characterization

Synthetic Pathways

The synthesis of quinoline-thioacetamide derivatives typically follows a multi-step approach:

-

Quinoline functionalization: Introduction of a thiol group at the 2-position via nucleophilic substitution or metal-catalyzed coupling.

-

Acetamide formation: Reaction of 2-mercaptoquinoline with chloroacetyl chloride, followed by coupling with m-toluidine in the presence of a base like triethylamine .

-

Purification: Column chromatography or recrystallization to isolate the product, with yields ranging from 50–70% for analogous compounds .

Analytical Characterization

-

NMR spectroscopy: ¹H NMR spectra of related compounds show distinct signals for the quinoline protons (δ 7.5–8.9 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 10.2 ppm).

-

Mass spectrometry: High-resolution MS confirms the molecular ion peak at m/z 333.4 (M+H⁺).

-

X-ray crystallography: While unavailable for this compound, studies on analogs reveal planar quinoline systems and non-coplanar acetamide groups due to steric hindrance .

Biological Activity and Mechanisms

α-Glucosidase Inhibition

Quinoline-thioacetamides exhibit significant α-glucosidase inhibitory activity, a therapeutic target for type 2 diabetes. For example, analogs like 2-((3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide (CAS 370843-80-4) show IC₅₀ values of 12–45 μM, surpassing acarbose (IC₅₀ = 38 μM) . The mechanism involves competitive binding to the enzyme’s active site, disrupting carbohydrate metabolism .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

Computational models (e.g., SwissADME) predict:

-

Absorption: High gastrointestinal absorption (HIA >90%).

-

Metabolism: CYP3A4-mediated oxidation of the quinoline ring.

-

Toxicity: Low hepatotoxicity risk but potential mutagenicity due to the quinoline core .

Solubility and Formulation Challenges

The compound’s low aqueous solubility (<10 μg/mL) necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes. Stability studies on analogs indicate degradation under acidic conditions (t₁/₂ = 2–4 hours at pH 1.2).

Research Gaps and Future Directions

Unanswered Questions

-

Structure-activity relationships: The impact of substituting the quinoline ring (e.g., chloro, cyano groups) on potency remains underexplored.

-

In vivo efficacy: No pharmacokinetic studies in animal models are reported for this compound.

Recommended Studies

-

Synthetic optimization: Explore microwave-assisted synthesis to improve yield and purity.

-

Targeted delivery: Develop liposomal formulations to enhance bioavailability and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume